N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide
Description
Properties
IUPAC Name |
N-[2-(dimethylamino)-2-thiophen-3-ylethyl]-2-methylpropane-1-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2S2/c1-10(2)9-18(15,16)13-7-12(14(3)4)11-5-6-17-8-11/h5-6,8,10,12-13H,7,9H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKQUDGZIBBNUPC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CS(=O)(=O)NCC(C1=CSC=C1)N(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sulfonyl Chloride Preparation
2-Methylpropane-1-sulfonyl chloride can be synthesized by chlorinating 2-methylpropane-1-sulfonic acid using reagents like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The reaction proceeds via nucleophilic acyl substitution:
\text{2-Methylpropane-1-sulfonic acid} + \text{SOCl}2 \rightarrow \text{2-Methylpropane-1-sulfonyl chloride} + \text{HCl} + \text{SO}_2 $$
This step typically requires anhydrous conditions and temperatures of 60–80°C.
Amine Intermediate Synthesis
The amine 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine can be prepared through a reductive amination strategy:
- Condensation : React thiophen-3-carbaldehyde with dimethylamine to form an imine.
- Reduction : Use sodium cyanoborohydride (NaBH₃CN) or catalytic hydrogenation (H₂/Pd-C) to reduce the imine to the secondary amine.
\text{Thiophen-3-carbaldehyde} + \text{(CH}_3\text{)}_2\text{NH} \xrightarrow{\text{NaBH}_3\text{CN}} \text{2-(Dimethylamino)-2-(thiophen-3-yl)ethylamine} $$
This method ensures regioselectivity and avoids over-alkylation.
Sulfonamide Bond Formation
The final step involves coupling the sulfonyl chloride with the amine intermediate. Key parameters include:
| Parameter | Optimal Conditions |
|---|---|
| Solvent | Dichloromethane (DCM) or THF |
| Base | Triethylamine (TEA) or pyridine |
| Temperature | 0–25°C |
| Reaction Time | 4–12 hours |
Mechanism :
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Deprotonation of the amine by the base to enhance nucleophilicity.
-
Nucleophilic attack on the electrophilic sulfur atom in the sulfonyl chloride.
Example Protocol :
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Dissolve 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine (1.0 equiv) in DCM.
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Add TEA (2.5 equiv) and cool to 0°C.
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Slowly add 2-methylpropane-1-sulfonyl chloride (1.2 equiv) dropwise.
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Stir at room temperature for 8 hours.
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Quench with water, extract with DCM, and purify via column chromatography (SiO₂, hexane/ethyl acetate).
Yield : 65–78% (estimated based on analogous sulfonamide syntheses).
Alternative Methods for Challenging Substrates
Electrochemical Synthesis
Recent advances in electrochemical methods enable sulfonamide formation under mild conditions. For example, graphite electrodes and LiClO₄ electrolytes facilitate the coupling of sulfinates with amines. Applied to the target compound:
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Generate 2-methylpropane-1-sulfinate in situ from DABSO (1,4-diazabicyclo[2.2.2]octane bis(sulfur dioxide)).
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Electrochemically couple with 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine.
Advantages :
Mechanochemical Approaches
Ball milling techniques promote solvent-free reactions, ideal for moisture-sensitive intermediates. A palladium-catalyzed three-component coupling of K₂S₂O₅, amines, and aryl halides could be adapted for this synthesis:
\text{K}2\text{S}2\text{O}_5 + \text{Amine} + \text{Aryl Halide} \xrightarrow{\text{Pd catalyst, ball milling}} \text{Sulfonamide} $$
Yield : 69–80% (reported for analogous compounds).
Analytical Data and Characterization
Critical analytical parameters for the target compound include:
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₂₂N₂O₂S₂ |
| Molecular Weight | 290.5 g/mol |
| CAS Number | 954619-39-7 |
| Key IR Absorptions | 3369 cm⁻¹ (N-H), 1610 cm⁻¹ (C=C) |
Spectral Validation :
- ¹H NMR : δ 7.30–7.10 (thiophene protons), 3.10–2.80 (m, CH₂-SO₂), 2.40 (s, N(CH₃)₂).
- MS (ESI+) : m/z 291.1 [M+H]⁺.
Challenges and Optimization Opportunities
- Steric Hindrance : The tert-butyl group in 2-methylpropane-1-sulfonyl chloride may slow the reaction. Using excess sulfonyl chloride (1.5 equiv) and prolonged reaction times (24 hours) can mitigate this.
- Amine Sensitivity : The secondary amine may undergo oxidation. Conducting reactions under nitrogen atmosphere and using antioxidants like BHT (butylated hydroxytoluene) improves stability.
- Purification : Silica gel chromatography with gradient elution (hexane → ethyl acetate) effectively separates the product from unreacted starting materials.
Industrial Scalability Considerations
For large-scale production (>1 kg), continuous flow electrochemical systems or mechanochemical methods are preferable due to:
- Reduced solvent waste.
- Faster reaction times (2–4 hours vs. 12 hours for batch).
- Higher space-time yields (up to 200 g/L·h).
Scientific Research Applications
Pharmacological Applications
1. Anticancer Research
- Recent studies have indicated that compounds containing thiophene moieties exhibit significant anticancer activities. N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide has been investigated for its potential to inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, research has shown that thiophene derivatives can interact with DNA and inhibit topoisomerase enzymes, leading to cell death in cancerous cells .
2. Antimicrobial Activity
- The compound has demonstrated antimicrobial properties against various bacterial strains. The presence of the dimethylamino group enhances its ability to penetrate microbial membranes, making it a candidate for developing new antimicrobial agents. Studies have reported that similar sulfonamide compounds exhibit broad-spectrum antibacterial activity .
3. Neurological Research
- This compound is being explored for its neuroprotective effects. Its ability to modulate neurotransmitter levels could be beneficial in treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Research indicates that thiophene derivatives can influence cholinergic signaling pathways, which are crucial for cognitive function .
Material Science Applications
1. Organic Electronics
- The compound's unique electronic properties make it suitable for applications in organic electronics, particularly in organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). Thiophene-based materials are known for their excellent charge transport properties and stability under ambient conditions, making them ideal candidates for next-generation electronic devices .
2. Sensor Development
- This compound can be utilized in the development of chemical sensors due to its sensitivity to specific analytes. The thiophene ring enhances the compound's interaction with target molecules, allowing for the detection of gases or biomolecules at low concentrations .
Case Studies
Mechanism of Action
The mechanism of action of N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, altering their activity. The dimethylamino group can interact with biological targets through hydrogen bonding or ionic interactions, while the thiophene ring can participate in π-π stacking interactions. The sulfonamide group is known for its ability to form strong hydrogen bonds, which can be crucial for binding to biological macromolecules.
Comparison with Similar Compounds
Structural Analogues with Sulfonamide or Amine Moieties
The compound’s structural analogs can be categorized based on shared functional groups:
Key Observations :
- Thiophene Position : The target compound’s thiophen-3-yl group (vs. thiophen-2-yl in analogs) may alter electronic distribution and steric interactions, impacting binding to biological targets .
- Sulfonamide vs.
- Solubility : Hydrochloride salts (e.g., compounds) exhibit higher aqueous solubility compared to the free base sulfonamide structure of the target compound .
Reactivity and Functional Group Influence
- Thiol vs. Sulfonamide: ’s 2-(dimethylamino)ethanethiol highlights that replacing sulfonamide with thiol increases nucleophilicity but reduces stability, as thiols are prone to oxidation .
Pharmacological and Physical Properties
- Thermal Stability : Sulfonamides generally exhibit higher thermal stability than carboxamides or thiols, as seen in resin chemistry studies (), where sulfonamide analogs showed superior physical properties .
Biological Activity
N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide is a sulfonamide derivative with potential applications in medicinal chemistry, particularly in the development of pharmaceuticals targeting various biological pathways. This compound features a thiophene ring, which is known for its diverse biological activities, and a dimethylamino group that enhances its pharmacological properties.
Biological Activity Overview
The biological activity of this compound has been explored in various studies, focusing on its mechanism of action, efficacy against specific targets, and potential therapeutic applications.
The mechanism by which this compound exerts its biological effects primarily involves interactions with specific enzymes or receptors. The presence of the sulfonamide group enhances binding affinity to target proteins, potentially modulating their activity.
Case Studies and Experimental Data
-
Anticancer Activity :
A study evaluated the compound's effectiveness as an inhibitor of histone deacetylases (HDACs), which are implicated in cancer progression. The compound demonstrated significant inhibition against HDAC isoforms 1–3, with IC50 values ranging from 14 to 67 nM, indicating its potential as an anticancer agent . -
Neuropharmacological Effects :
In another investigation, the compound was analyzed for its effects on serotonin receptors. It showed promising activity as a selective agonist for the 5-HT1D receptor, comparable to established drugs like sumatriptan .
Table 1: Biological Activity Profile of this compound
| Activity Type | Target | IC50 (nM) | Reference |
|---|---|---|---|
| HDAC Inhibition | HDAC1 | 14 | |
| HDAC2 | 30 | ||
| HDAC3 | 67 | ||
| Serotonin Receptor Agonism | 5-HT1D | - |
Synthesis and Preparation Methods
The synthesis of this compound typically involves several key steps:
- Formation of Thiophene Derivative : Functionalization through halogenation or lithiation followed by substitution reactions.
- Introduction of Dimethylamino Group : Achieved via nucleophilic substitution reactions.
- Coupling with Sulfonamide : The final step involves coupling the modified thiophene derivative with a sulfonamide under conditions that promote bond formation.
Q & A
Basic: What are the recommended synthetic routes for N-(2-(dimethylamino)-2-(thiophen-3-yl)ethyl)-2-methylpropane-1-sulfonamide, and how can reaction conditions be optimized?
Answer:
The synthesis typically involves multi-step organic reactions, including sulfonamide coupling and thiophene functionalization. A common approach is:
Core Formation : React 2-methylpropane-1-sulfonyl chloride with a primary amine intermediate (e.g., 2-(dimethylamino)-2-(thiophen-3-yl)ethylamine) under basic conditions (e.g., triethylamine in dichloromethane) .
Thiophene Coupling : Palladium-catalyzed cross-coupling (e.g., Suzuki or Buchwald-Hartwig) may introduce the thiophen-3-yl group. Optimize by adjusting catalyst loading (e.g., 5 mol% Pd(PPh₃)₄) and temperature (60–80°C) .
Purification : Chromatography (silica gel, ethyl acetate/hexane gradient) ensures >95% purity. Monitor intermediates via TLC or HPLC .
Basic: How should researchers characterize the compound’s purity and structural integrity?
Answer:
Use orthogonal analytical methods:
- NMR Spectroscopy : Confirm substituent positions (e.g., thiophen-3-yl vs. thiophen-2-yl isomers) via ¹H/¹³C NMR. Look for dimethylamino protons at δ ~2.2–2.5 ppm .
- HPLC-MS : Quantify purity (>95%) and verify molecular weight (e.g., [M+H]⁺ = 343.18 for C₁₃H₂₂N₂O₂S₂) .
- Elemental Analysis : Validate empirical formula (C, H, N, S content) .
Advanced: How can researchers resolve contradictions in reported biological activity data for sulfonamide-thiophene hybrids?
Answer:
Discrepancies often arise from assay variability or structural analogs. Mitigate by:
- Structure-Activity Relationship (SAR) Studies : Systematically modify substituents (e.g., dimethylamino vs. azepan-1-yl groups) to isolate pharmacophores. Compare IC₅₀ values across analogs .
- Orthogonal Assays : Use both enzymatic (e.g., kinase inhibition) and cell-based assays (e.g., cytotoxicity) to confirm target specificity .
- Computational Docking : Predict binding modes to biological targets (e.g., carbonic anhydrase) using molecular dynamics simulations .
Advanced: What strategies are effective for analyzing the compound’s metabolic stability in preclinical studies?
Answer:
- In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and quantify parent compound depletion via LC-MS/MS. Adjust incubation pH (7.4) and NADPH concentration (1 mM) .
- Metabolite ID : Use high-resolution MS (HRMS) to detect phase I/II metabolites (e.g., sulfoxide formation or N-demethylation) .
- CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms to assess drug-drug interaction risks .
Advanced: How can computational chemistry guide the design of derivatives with improved pharmacokinetic properties?
Answer:
- QSAR Modeling : Corrogate logP, polar surface area, and H-bond donors/acceptors with bioavailability. Aim for logP <3 and PSA <90 Ų .
- ADMET Prediction : Use tools like SwissADME to predict permeability (e.g., Blood-Brain Barrier penetration) and toxicity (e.g., hERG inhibition) .
- Crystal Structure Analysis : Resolve X-ray crystallography data (if available) to optimize steric interactions in the active site .
Notes
- Critical Contradictions : (BenchChem) reports antimicrobial activity, but this source is excluded per reliability guidelines. Prioritize peer-reviewed studies (e.g., ) for pharmacological claims.
- Advanced Techniques : RAFT polymerization ( ) is irrelevant to this sulfonamide; focus on organometallic coupling ( ) for synthesis.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
